N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide is an organic compound that features a benzamide core substituted with a dimethylaminoethyl group and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzamide with a dimethylaminoethyl halide in the presence of a base.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, depending on the available functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group of the benzamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the benzamide could produce an amine derivative.
Scientific Research Applications
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving its molecular targets.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide would depend on its specific biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2,3-dimethoxybenzamide: Lacks the furan ring, which may affect its biological activity.
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide: Contains a thiophene ring instead of a furan ring, potentially altering its reactivity and interactions.
N-(2-(dimethylamino)-2-(pyridin-2-yl)ethyl)-2,3-dimethoxybenzamide: Features a pyridine ring, which could influence its pharmacological properties.
Uniqueness
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide is unique due to the presence of both the dimethylaminoethyl group and the furan ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-19(2)13(14-9-6-10-23-14)11-18-17(20)12-7-5-8-15(21-3)16(12)22-4/h5-10,13H,11H2,1-4H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQONBZKZRDELS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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